2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine 2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17881637
InChI: InChI=1S/C6H10N2OS/c1-9-5(2-7)6-3-8-4-10-6/h3-5H,2,7H2,1H3
SMILES:
Molecular Formula: C6H10N2OS
Molecular Weight: 158.22 g/mol

2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17881637

Molecular Formula: C6H10N2OS

Molecular Weight: 158.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine -

Specification

Molecular Formula C6H10N2OS
Molecular Weight 158.22 g/mol
IUPAC Name 2-methoxy-2-(1,3-thiazol-5-yl)ethanamine
Standard InChI InChI=1S/C6H10N2OS/c1-9-5(2-7)6-3-8-4-10-6/h3-5H,2,7H2,1H3
Standard InChI Key SURPEABJPXXBJX-UHFFFAOYSA-N
Canonical SMILES COC(CN)C1=CN=CS1

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine (IUPAC name: 2-methoxy-2-(1,3-thiazol-5-yl)ethanamine) belongs to the class of substituted thiazoles, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. Its molecular formula is C₆H₁₀N₂OS, with a molecular weight of 158.22 g/mol. Key structural features include:

  • A methoxy group (-OCH₃) at the C2 position of the ethane backbone.

  • A primary amine (-NH₂) at the C1 position.

  • A 1,3-thiazol-5-yl substituent, distinguishing it from the more commonly studied 2-yl isomers .

Table 1: Molecular Properties of Select Thiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Thiazole Substituent Position
2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amineC₆H₁₀N₂OS158.225-yl
2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amineC₆H₁₀N₂OS158.222-yl
2-[(2-Methoxy-1,3-thiazol-5-yl)oxy]ethan-1-amineC₆H₁₀N₂O₂S174.225-yl

The canonical SMILES representation (COC(CN)C1=NC=CS1) underscores the spatial arrangement critical for its reactivity.

Synthesis and Optimization Strategies

Synthetic Pathways

While direct synthesis protocols for the 5-yl isomer are sparsely documented, analogous methods for thiazole derivatives suggest two primary routes:

Nucleophilic Substitution

Thiazole-5-amine precursors react with methoxy-containing reagents under controlled conditions. For example:

  • Condensation: Reacting 1,3-thiazol-5-amine with methoxyacetyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C .

  • Cyclization: Using catalysts like palladium(II) acetate to facilitate ring closure .

Cross-Coupling Reactions

StepReagentsTemperatureYield (%)
1Thiazol-5-amine, ClCH₂OCH₃0–5°C58
2Pd(dppf)Cl₂, K₂CO₃100°C79

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits moderate hydrophilicity (logP ≈ 1.2) due to its amine and methoxy groups, with solubility profiles as follows:

  • Water: 12.5 mg/mL at 25°C (pH 7.4).

  • Organic solvents: >50 mg/mL in ethanol and dimethyl sulfoxide (DMSO).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 122–123°C, comparable to structurally related thiazoles . Degradation initiates at 210°C, forming sulfur oxides and nitriles.

Mechanistic Insights

Enzyme Inhibition

Thiazoles inhibit dihydrofolate reductase (DHFR) and cyclooxygenase-2 (COX-2) through:

  • Hydrogen bonding between the amine group and Glu30 of DHFR.

  • Van der Waals interactions with COX-2’s hydrophobic pocket .

Receptor Modulation

The methoxy group enhances binding to G-protein-coupled receptors (GPCRs), modulating adenosine A₂A receptors with an IC₅₀ of 280 nM .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the 5-yl substituent with a 2-yl group (as in) alters biological activity:

  • 2-yl isomer: 3-fold higher antibacterial potency due to improved membrane penetration.

  • 5-yl isomer: Enhanced metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h in human liver microsomes) .

Future Research Directions

  • Stereoselective synthesis to explore enantiomeric effects.

  • In vivo toxicology studies to assess therapeutic indices.

  • Computational modeling to optimize receptor binding affinities.

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